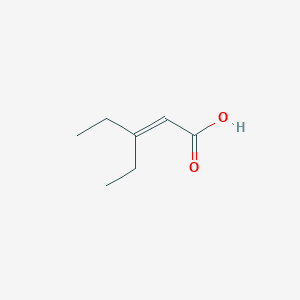
3-Ethylpent-2-enoic acid
Vue d'ensemble
Description
3-Ethylpent-2-enoic acid is a chemical compound with the CAS Number: 79930-59-9 . It has a molecular weight of 128.17 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Ethylpent-2-enoic acid is 1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Ethylpent-2-enoic acid is a liquid at room temperature . It has a molecular weight of 128.17 .Applications De Recherche Scientifique
Polymer and Material Science
Research on poly(ethylene terephthalate) (PET) recycling highlights the importance of chemical processes in converting waste materials into valuable resources. The chemical recycling techniques such as hydrolysis and glycolysis recover monomers like terephthalic acid, which can be repolymerized. This indicates a potential area where derivatives of 3-Ethylpent-2-enoic acid could be investigated for polymer modification or recycling processes (Karayannidis & Achilias, 2007).
Organic Electronics
The development of conducting polymers for use in organic electronic devices such as solar cells and transistors is another area of interest. Poly(3,4‐ethylenedioxythiophene): poly(styrenesulfonic acid) (PEDOT:PSS) is a notable conducting polymer with applications in this field. Enhancing the electrical conductivity of PEDOT:PSS through various treatments suggests a research avenue for the modification or enhancement of electrical properties in related compounds, possibly including 3-Ethylpent-2-enoic acid derivatives (Shi et al., 2015).
Postharvest Technology
In agriculture, maintaining the quality of fruits and vegetables postharvest is crucial. Ethylene inhibitors like 1-methylcyclopropene (1-MCP) play a significant role in extending shelf life and reducing quality loss. This illustrates the potential of chemical compounds in agricultural applications, suggesting a possible research direction for 3-Ethylpent-2-enoic acid in modulating plant hormones or extending the shelf life of produce (Martínez-Romero et al., 2007).
Medical Device Sterilization
Ethylene oxide sterilization is a critical process for ensuring the safety and sterility of medical devices. The comprehensive review of ethylene oxide's applications, action mechanism, and cycle design for sterilization purposes highlights the importance of chemical sterilants in the medical field. Research into similar compounds, possibly including derivatives of 3-Ethylpent-2-enoic acid, could contribute to the development of new sterilization methods or agents (Mendes et al., 2007).
Safety and Hazards
The safety information for 3-Ethylpent-2-enoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
3-ethylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHHEMHSIKGIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpent-2-enoic acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)
![6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile](/img/structure/B2944113.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)

![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)
![2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2944117.png)

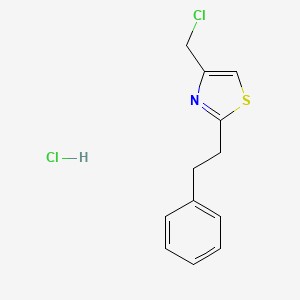
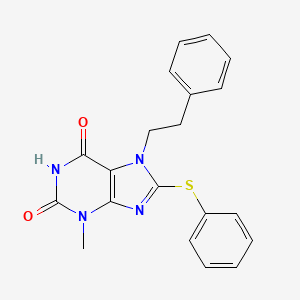
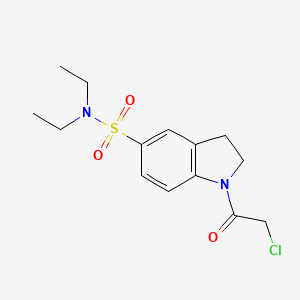
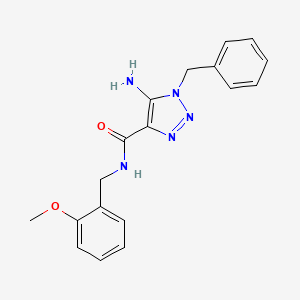
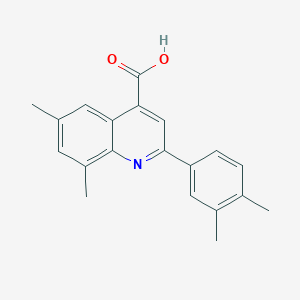
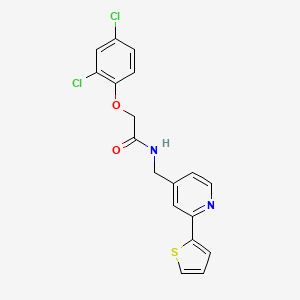
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B2944133.png)